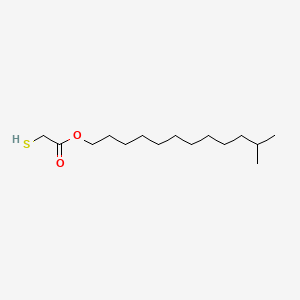
Iso-tridecyl thioglycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-tridecyl thioglycolate, also known as acetic acid, 2-mercapto-, isotridecyl ester, is an organic compound with the molecular formula C15H30O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in the production of various chemicals and as a chain transfer agent in polymerization processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iso-tridecyl thioglycolate can be synthesized through the esterification of mercaptoacetic acid with isotridecyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, isotridecyl mercaptoacetate is produced using a continuous esterification process. This involves the reaction of mercaptoacetic acid with isotridecyl alcohol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is continuously removed to maintain a steady-state reaction. The crude ester is then purified through vacuum distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Iso-tridecyl thioglycolate undergoes various chemical reactions, including:
Oxidation: The thiol group in isotridecyl mercaptoacetate can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Different esters, amides.
Applications De Recherche Scientifique
Iso-tridecyl thioglycolate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of stabilizers for polyvinyl chloride and other polymers.
Mécanisme D'action
The mechanism of action of isotridecyl mercaptoacetate involves its ability to act as a chain transfer agent in polymerization reactions. The thiol group in the compound can react with growing polymer chains, terminating the chain growth and transferring the active site to another monomer. This helps control the molecular weight and distribution of the polymer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioglycolic acid:
Isooctyl mercaptoacetate: Similar structure but with an isooctyl group instead of an isotridecyl group.
Uniqueness
Iso-tridecyl thioglycolate is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter-chain mercaptoacetates. This makes it particularly useful in applications requiring specific molecular weight control and stability .
Propriétés
Numéro CAS |
57417-85-3 |
|---|---|
Formule moléculaire |
C15H30O2S |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
11-methyldodecyl 2-sulfanylacetate |
InChI |
InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
Clé InChI |
HYBIDFUUNHAJDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)CS |
Key on ui other cas no. |
57417-85-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















